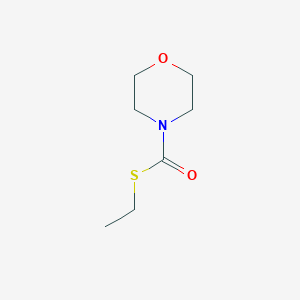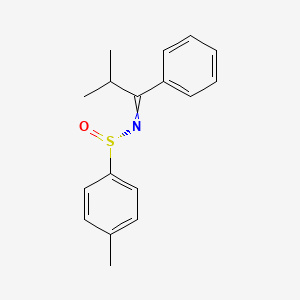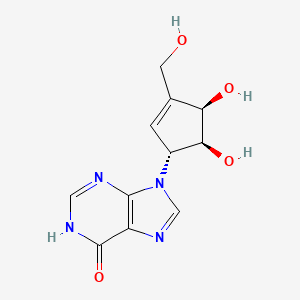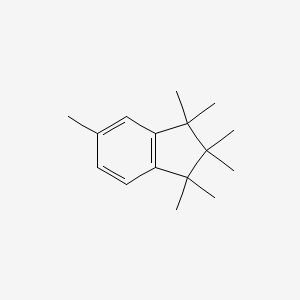
1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes multiple methyl groups attached to the indene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- typically involves the cyclization of substituted phenylbutanoic acids followed by reduction and dehydration steps. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or functionalized derivatives.
科学的研究の応用
1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
Comparison: 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- is unique due to its higher degree of methylation compared to similar compoundsFor example, the heptamethyl derivative may exhibit different solubility, stability, and biological activity compared to its less methylated counterparts .
特性
CAS番号 |
66325-05-1 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1,1,2,2,3,3,5-heptamethylindene |
InChI |
InChI=1S/C16H24/c1-11-8-9-12-13(10-11)15(4,5)16(6,7)14(12,2)3/h8-10H,1-7H3 |
InChIキー |
MITMGGRYHBLTHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(C(C2(C)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


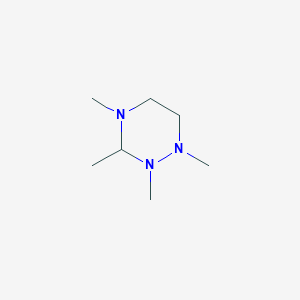
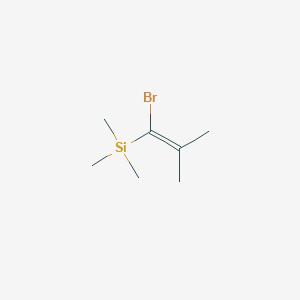
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
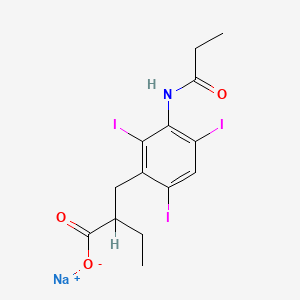
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)


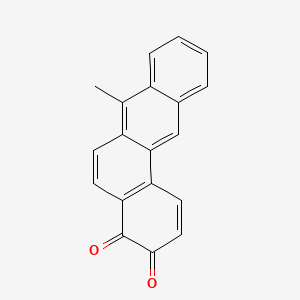
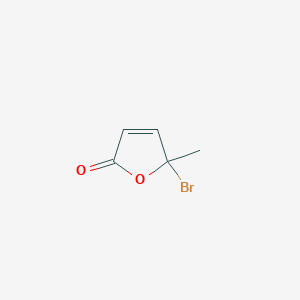

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
